TFC 007: A Comprehensive Technical Guide for Drug Development Professionals
TFC 007: A Comprehensive Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical structure, physicochemical properties, and biological activity of TFC 007, a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).
This technical guide provides a detailed overview of TFC 007, a small molecule inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in various inflammatory and allergic conditions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the prostaglandin D2 pathway.
Chemical Structure and Physicochemical Properties
TFC 007, with the chemical name N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide, is a synthetic organic compound with the molecular formula C₂₇H₂₉N₅O₄ and a molecular weight of 487.55 g/mol . Its unique chemical structure is the basis for its high affinity and selectivity for H-PGDS.
Table 1: Physicochemical Properties of TFC 007
| Property | Value | Reference |
| Chemical Name | N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide | [1] |
| Molecular Formula | C₂₇H₂₉N₅O₄ | [1] |
| Molecular Weight | 487.55 g/mol | [1] |
| CAS Number | 927878-49-7 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
Biological Activity and Mechanism of Action
TFC 007 is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS)[1]. H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator involved in allergic responses and inflammation. By inhibiting H-PGDS, TFC 007 effectively reduces the production of PGD2.
The inhibitory activity of TFC 007 has been quantified, demonstrating its high potency. The compound has also been utilized as a high-affinity ligand in the development of proteolysis targeting chimeras (PROTACs) for the degradation of H-PGDS, further validating its specific binding to the target enzyme[2].
Table 2: In Vitro Biological Activity of TFC 007
| Assay | Parameter | Value | Reference |
| H-PGDS Enzymatic Assay | IC₅₀ | 83 nM | [1] |
| H-PGDS Binding Assay (Fluorescence Polarization) | IC₅₀ | 71 nM | [3] |
| H-PGDS Binding Assay (Fluorescence Polarization) | IC₅₀ | 0.32 µM | [2] |
Signaling Pathway
TFC 007 exerts its biological effects by intervening in the prostaglandin biosynthesis pathway. Specifically, it blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) by inhibiting H-PGDS. PGD2 is a potent signaling molecule that acts on two main G-protein coupled receptors: the DP1 receptor, which is generally associated with anti-inflammatory effects, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses, such as the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes[4]. By reducing PGD2 levels, TFC 007 can modulate these downstream inflammatory cascades.
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the inhibitory activity of TFC 007 against H-PGDS.
H-PGDS Inhibition Assay (Fluorescence Polarization)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of TFC 007 against human H-PGDS.
Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled H-PGDS inhibitor (probe) binds to the enzyme, resulting in a high FP value. In the presence of an unlabeled inhibitor like TFC 007, the probe is displaced, leading to a decrease in the FP value. The extent of this decrease is proportional to the concentration of the inhibitor.
Materials:
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Enzyme: Recombinant human H-PGDS
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Assay Kit: Prostaglandin D Synthase (hematopoietic-type) FP-Based Inhibitor Screening Assay Kit - Green (Cayman Chemical, Cat. No. 600007) or similar.
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Test Compound: TFC 007, dissolved in DMSO to create a stock solution.
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Assay Buffer: As provided in the kit.
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Microplate: Black, 96-well or 384-well, low-volume, non-binding surface.
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Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
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Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. This includes the dilution of the H-PGDS enzyme, the fluorescent probe, and the assay buffer.
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Compound Dilution: Prepare a serial dilution of the TFC 007 stock solution in the assay buffer to obtain a range of test concentrations. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (a known H-PGDS inhibitor, if available).
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Assay Reaction:
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To each well of the microplate, add the diluted TFC 007 or control solutions.
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Add the diluted H-PGDS enzyme solution to all wells except for the "no enzyme" control wells.
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Add the fluorescent probe to all wells.
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Incubate the plate at room temperature for the time specified in the kit protocol, protected from light, to allow the binding reaction to reach equilibrium.
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Measurement: Measure the fluorescence polarization of each well using a plate reader with excitation and emission wavelengths appropriate for the fluorophore used in the probe (e.g., ~485 nm excitation and ~535 nm emission for fluorescein).
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Data Analysis:
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Calculate the change in fluorescence polarization (ΔmP) for each concentration of TFC 007 relative to the controls.
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Plot the ΔmP values against the logarithm of the TFC 007 concentration.
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Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
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The following diagram illustrates the general workflow for determining the IC₅₀ of TFC 007.
Conclusion
TFC 007 is a well-characterized, potent, and selective inhibitor of H-PGDS. Its ability to specifically block the production of PGD2 makes it a valuable research tool for studying the role of this prostaglandin in health and disease. Furthermore, its favorable in vitro profile suggests its potential as a lead compound for the development of novel therapeutics for allergic and inflammatory disorders. This technical guide provides a solid foundation of its chemical and biological properties for professionals engaged in drug discovery and development.
References
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
